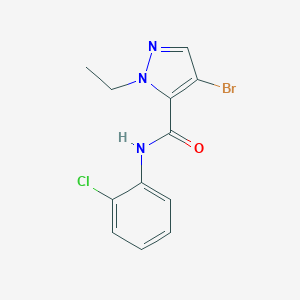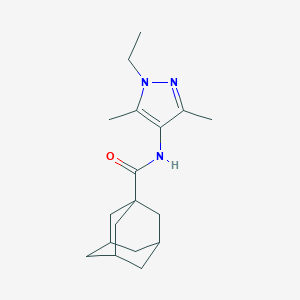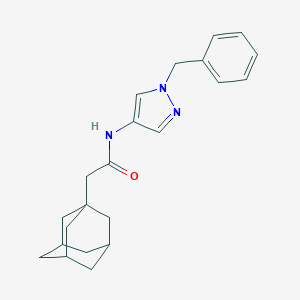
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a chemical probe that can be used to study the activity of enzymes in living systems.
Wirkmechanismus
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide works by irreversibly binding to the active site of enzymes. This binding allows researchers to identify and quantify the activity of specific enzymes in living systems. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be designed to target specific classes of enzymes, which allows researchers to study the activity of specific enzymes in complex biological systems.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have minimal biochemical and physiological effects in living systems. It does not interfere with normal cellular functions and does not cause any toxic effects. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a safe and effective tool for studying the activity of enzymes in living systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a powerful tool for studying the activity of enzymes in living systems and can provide insights into the mechanisms of various diseases. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is also a safe and effective tool for studying the effects of drugs on enzymes. However, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has some limitations. It can only be used to study the activity of enzymes that have an active site that can be targeted by N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. In addition, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be expensive and time-consuming to synthesize.
Zukünftige Richtungen
There are several future directions for N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide research. One direction is to develop new N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide probes that can target specific classes of enzymes. This will allow researchers to study the activity of specific enzymes in complex biological systems. Another direction is to use N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide to study the effects of drugs on enzymes in living systems. This will provide insights into the mechanisms of drug action and help to develop new drugs. Finally, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to study the activity of enzymes in disease states, which can provide insights into the mechanisms of various diseases and help to develop new treatments.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl 4-bromo-1H-pyrazole-5-carboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. It can be used to study the activity of enzymes in living systems, which can provide insights into the mechanisms of various diseases. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can also be used to identify new drug targets and to develop new drugs. In addition, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to study the effects of drugs on enzymes and to evaluate the efficacy of drugs in living systems.
Eigenschaften
Molekularformel |
C14H14BrN3O2 |
|---|---|
Molekulargewicht |
336.18 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-4-bromo-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-3-18-13(12(15)8-16-18)14(20)17-11-6-4-5-10(7-11)9(2)19/h4-8H,3H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
YJQDYBWWVHIDJT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
Löslichkeit |
45.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

